molecular formula C22H19ClN2O6S B1675528 LX2343

LX2343

Cat. No.: B1675528
M. Wt: 474.9 g/mol
InChI Key: ZGYSGIYKAVUVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of LX2343 involves multiple steps, starting with the preparation of the benzodioxole and phenylsulfonyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The detailed synthetic route includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: LX2343 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated products .

Scientific Research Applications

LX2343 is a small molecule that has shown potential in treating Alzheimer's disease (AD) by addressing multiple aspects of the disease's pathology . Research indicates that this compound can ameliorate cognitive deficits and reduce amyloid-beta (Aβ) pathology in the brains of transgenic mice . The compound has demonstrated the ability to inhibit Aβ production and promote its clearance .

Scientific Research Applications

Inhibition of Aβ Accumulation and Promotion of Clearance: this compound dose-dependently decreased Aβ accumulation in HEK293-APPsw and CHO-APP cells and facilitated Aβ clearance in SH-SY5Y cells and primary astrocytes . The anti-amyloid effects of this compound are attributed to the suppression of JNK-mediated APP Thr668 phosphorylation, which inhibits APP cleavage, and the inhibition of BACE1 enzymatic activity (IC50 value of 11.43±0.36 μmol/L) . Additionally, this compound functions as a non-ATP competitive PI3K inhibitor, which negatively regulates AKT/mTOR signaling, thereby promoting autophagy and increasing Aβ clearance .

Improvement of Cognitive Function: Studies involving the administration of this compound in APP/PS1 transgenic mice have shown significant improvements in cognitive deficits and a marked reduction in Aβ pathology in the brain . Similar benefits were observed in AD model rats, where this compound improved cognitive dysfunction .

Mechanisms of Action

  • Inhibition of APP Phosphorylation and Cleavage: this compound inhibits JNK-mediated APP Thr668 phosphorylation, reducing APP cleavage and subsequent Aβ production .
  • Inhibition of BACE1 Activity: this compound inhibits BACE1, an enzyme involved in Aβ production, with an IC50 value of 11.43±0.36 μmol/L .
  • Promotion of Autophagy: By acting as a non-ATP competitive PI3K inhibitor, this compound negatively regulates AKT/mTOR signaling, promoting autophagy and increasing Aβ clearance .
  • Neuroprotection via Oxidative Stress (OS) and Tauopathy Suppression: this compound has demonstrated the ability to alleviate STZ-induced apoptosis in SH-SY5Y cells and mouse primary cortical neurons by mitigating OS and inhibiting the JNK/p38 and pro-apoptotic pathways . It can restore mitochondrial function and morphology, increase ATP biosynthesis, and reduce ROS accumulation in neuronal cells .
  • GSK-3β Inhibition: this compound is a non-ATP competitive GSK-3β inhibitor with an IC50 of 1.84±0.07 μmol/L, effectively inhibiting tau hyperphosphorylation in neuronal cells .

Experimental Models: this compound has been tested in the following models:

ModelDescriptionOutcome
APP/PS1 Transgenic MiceGenetically modified mice that overexpress amyloid precursor protein (APP) and presenilin 1 (PS1), leading to Aβ accumulation and cognitive deficits.Administration of this compound ameliorated cognitive deficits and reduced Aβ pathology in the brain .
ICV-STZ RatsRats induced with cognitive dysfunction via intracerebroventricular injection of streptozotocin (STZ).This compound improved cognitive deficits by suppressing OS-induced neuronal apoptosis and tauopathy .
SH-SY5Y CellsHuman neuroblastoma cell line used to study neuronal function and dysfunction.This compound attenuated STZ-induced apoptosis by alleviating OS and inhibiting the JNK/p38 and pro-apoptotic pathways .
Mouse Primary Cortical NeuronsPrimary neuronal cells derived from mouse cortex.This compound attenuated STZ-induced apoptosis by alleviating OS and inhibiting the JNK/p38 and pro-apoptotic pathways .

Mechanism of Action

LX2343 exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

LX2343 is unique in its dual action on amyloid β production and clearance. Similar compounds include:

Compared to these compounds, this compound offers a multifaceted approach by targeting both amyloid β and tau pathology, making it a promising candidate for Alzheimer’s disease treatment .

Biological Activity

LX2343 is a small molecule that has garnered attention for its potential therapeutic effects in Alzheimer's disease (AD) models. This compound exhibits multiple biological activities that contribute to its neuroprotective effects, particularly in ameliorating cognitive deficits associated with AD. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

This compound operates through several mechanisms that target key pathological features of Alzheimer's disease:

  • Amyloid-beta (Aβ) Production Inhibition :
    • This compound has been shown to reduce Aβ accumulation in various cell lines, including HEK293-APP and CHO-APP cells. The compound dose-dependently decreased Aβ levels (5–20 μmol/L) and promoted clearance in SH-SY5Y cells and primary astrocytes. The inhibition of Aβ production is attributed to the suppression of JNK-mediated APP Thr668 phosphorylation, which inhibits APP cleavage and reduces the enzymatic activity of BACE1 with an IC50 value of 11.43 ± 0.36 μmol/L .
  • Promotion of Autophagy :
    • This compound acts as a non-ATP competitive PI3K inhibitor, negatively regulating the AKT/mTOR signaling pathway. This action promotes autophagy, enhancing the clearance of Aβ .
  • Neuroprotection Against Oxidative Stress :
    • In AD model rats induced by intracerebroventricular injection of STZ, this compound significantly reduced oxidative stress-induced neuronal apoptosis and tau hyperphosphorylation. The compound restored mitochondrial function and morphology, increased ATP biosynthesis, and reduced ROS accumulation in neuronal cells .
  • GSK-3β Inhibition :
    • This compound functions as a non-ATP competitive inhibitor of GSK-3β with an IC50 of 1.84 ± 0.07 μmol/L, inhibiting tau hyperphosphorylation and contributing to its neuroprotective effects .

Cognitive Improvement in Animal Models

A series of studies have demonstrated the efficacy of this compound in improving cognitive function in animal models:

  • APP/PS1 Transgenic Mice : Administration of this compound significantly ameliorated cognitive deficits and reduced Aβ pathology in the brains of APP/PS1 transgenic mice .
  • ICV-STZ Rats : In another study involving ICV-STZ rats, treatment with this compound (7, 21 mg·kg−1·d−1 for 5 weeks) resulted in improved cognitive performance as assessed by the Morris water maze test .

Data Summary

The following table summarizes key findings from studies on this compound:

Study TypeModelTreatment DosageKey Findings
In vitroHEK293-APP cells5–20 μmol/LDecreased Aβ accumulation; inhibited BACE1 activity
In vitroSH-SY5Y cells5–20 μmol/LPromoted autophagy; increased Aβ clearance
Animal StudyAPP/PS1 MiceNot specifiedAmeliorated cognitive deficits; reduced Aβ pathology
Animal StudyICV-STZ Rats7, 21 mg·kg−1·d−1Improved cognitive function; reduced oxidative stress

Case Studies

Several case studies have highlighted the impact of this compound on cognitive function and neuroprotection:

  • Case Study on APP/PS1 Transgenic Mice : This study illustrated how this compound administration led to notable improvements in memory retention and learning abilities compared to control groups, emphasizing its therapeutic potential for AD .
  • Oxidative Stress Mitigation : Another case study focused on the ability of this compound to mitigate oxidative stress in neuronal cultures, showcasing its role in preserving neuronal integrity under stress conditions .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of LX2343, and how do these targets relate to its neuroprotective effects in Alzheimer’s disease (AD) models?

this compound is a multi-target inhibitor with dual activity: it inhibits BACE1 (β-site amyloid precursor protein-cleaving enzyme 1; IC50 = 11.43 ± 0.36 μM) and acts as a non-ATP competitive PI3K inhibitor (IC50 = 15.99 ± 3.23 μM at 100 μM ATP) . In AD models, it reduces Aβ accumulation by enhancing clearance and suppressing production, while also mitigating oxidative stress (OS)-induced neuronal apoptosis and tau hyperphosphorylation . To validate these targets, researchers should use enzymatic assays (e.g., fluorometric BACE1 activity tests) and kinase inhibition profiling under varying ATP concentrations to confirm non-competitive inhibition kinetics .

Q. How should experimental conditions be optimized to assess this compound’s non-ATP competitive inhibition of PI3K?

Experimental designs must include ATP concentration gradients (e.g., 10 μM, 50 μM, 100 μM) in kinase inhibition assays. Since this compound’s IC50 remains stable across these ATP levels (13.11–15.99 μM), this consistency confirms non-competitive inhibition. Researchers should pair these assays with structural analyses (e.g., molecular docking) to identify binding sites distinct from ATP pockets . Control experiments should compare ATP-competitive inhibitors (e.g LY294002) to highlight mechanistic differences .

Q. What in vitro and in vivo models are appropriate for studying this compound’s effects on tauopathy and oxidative stress?

In vitro: Use STZ (streptozotocin)-treated neuronal cultures to induce OS and tau hyperphosphorylation. Measure apoptosis markers (e.g., caspase-3 activation) and tau phosphorylation (e.g., p-tau Thr231 via Western blot) . In vivo: Employ APP/PS1 transgenic mice or STZ-induced AD rats. Behavioral tests (e.g., Morris water maze) quantify cognitive improvements, while immunohistochemistry assesses Aβ plaques, tau pathology, and OS markers (e.g., 8-OHdG) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s IC50 values across different experimental setups?

Variations in IC50 (e.g., ±3.23 μM at 100 μM ATP) may arise from assay-specific factors like buffer composition or enzyme purity. To address this, standardize protocols using recombinant PI3K isoforms and validate results with orthogonal methods (e.g., surface plasmon resonance for binding affinity). Statistical tools (e.g., ANOVA with post-hoc tests) can identify significant outliers .

Q. What methodological approaches are needed to study this compound’s multi-target efficacy in AD pathogenesis?

Use systems pharmacology models to integrate data on Aβ, tau, and OS pathways. For example:

  • Network analysis : Map this compound’s targets onto AD-related protein interaction networks (e.g., STRING DB) to identify synergistic pathways.
  • Dose-response synergy assays : Test combinatorial effects with other AD drugs (e.g., acetylcholinesterase inhibitors) using Chou-Talalay models .

Q. How can this compound’s autophagy-stimulating activity be differentiated from its direct BACE1/PI3K inhibition in Aβ clearance?

Conduct autophagy flux assays (e.g., LC3-II turnover via Western blot) in BACE1-knockout cell lines. If this compound still enhances Aβ clearance, this suggests autophagy is a primary mechanism. Conversely, if clearance is abolished, BACE1 inhibition dominates. Use lysosomal inhibitors (e.g., chloroquine) to further dissect pathways .

Q. What strategies mitigate confounding variables when assessing this compound’s effects on oxidative stress in vivo?

  • Control groups : Include STZ-treated animals with/without this compound and untreated cohorts.
  • Biomarker multiplexing : Measure OS markers (e.g., SOD, MDA) alongside neuronal survival (e.g., Nissl staining) to isolate this compound-specific effects from systemic stress responses .
  • Temporal analysis : Administer this compound at different disease stages to determine therapeutic windows .

Q. Methodological Best Practices

  • Peer-reviewed sourcing : Cite ≥5 peer-reviewed studies (3 within the past decade) to support mechanistic claims, per CHE 4043L guidelines .
  • Survey design : When collecting preclinical data, use structured questionnaires (e.g., Google Forms) with Likert scales for subjective metrics (e.g., behavioral scoring), ensuring clarity and pilot testing .
  • Theoretical framing : Link experiments to AD pathophysiological frameworks (e.g., amyloid cascade hypothesis) to contextualize findings .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O6S/c1-29-19-9-7-15(23)11-18(19)25(32(27,28)17-5-3-2-4-6-17)13-22(26)24-16-8-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYSGIYKAVUVOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
LX2343
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
LX2343
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
LX2343
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
LX2343
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
LX2343
13-Hydroxy-6-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-13-carboxylic acid
LX2343

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.